![molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside CAS No. 89199-94-0](/img/structure/B29264.png)
Fraxiresinol 1-O-glucoside
Overview
Description
Fraxiresinol 1-O-glucoside is a natural compound derived from the wood of spruce trees. It is a white or slightly yellow crystalline substance with a bitter taste. This compound is known for its antioxidant and anti-inflammatory properties, and it is believed to improve skin health and have a whitening effect .
Mechanism of Action
Target of Action
Fraxiresinol 1-O-glucoside is a natural product extracted from spruce wood It is known to exhibit antioxidant and anti-inflammatory properties .
Mode of Action
Its antioxidant and anti-inflammatory properties suggest that it may interact with cellular targets involved in oxidative stress and inflammation .
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties, it can be inferred that it may influence pathways related to oxidative stress and inflammation .
Result of Action
This compound is believed to improve skin health and has a certain whitening effect . This suggests that it may have beneficial effects at the molecular and cellular levels, particularly in skin cells.
Action Environment
As a natural product, it is generally considered relatively safe . Users are advised to follow appropriate concentration and usage methods and to remain vigilant for any adverse reactions during personal use .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fraxiresinol 1-O-glucoside is typically synthesized through the enzymatic reaction of spruce lignans with glucose. The process involves the extraction of lignans from spruce wood, followed by enzymatic hydrolysis and subsequent glucosylation to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of lignans from spruce wood, followed by enzymatic treatment to achieve glucosylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fraxiresinol 1-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved stability .
Scientific Research Applications
Fraxiresinol 1-O-glucoside has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its antioxidant and anti-inflammatory effects, making it valuable in cellular and molecular biology research.
Medicine: this compound is investigated for its potential therapeutic effects, including skin whitening, anti-aging, and anti-inflammatory properties.
Industry: It is used in the cosmetic industry for its skin health benefits and in the pharmaceutical industry for developing new drugs
Comparison with Similar Compounds
Pinoresinol: Another lignan with antioxidant properties.
Secoisolariciresinol: Known for its anti-cancer and anti-inflammatory effects.
Matairesinol: Exhibits antioxidant and estrogenic activities.
Uniqueness: Fraxiresinol 1-O-glucoside stands out due to its specific glucosylation, which enhances its solubility and stability. This modification also improves its bioavailability and efficacy in various applications compared to its non-glucosylated counterparts .
Biological Activity
Fraxiresinol 1-O-glucoside is a lignan glycoside that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its glucoside moiety attached to the fraxiresinol backbone. The compound's molecular formula is CHO, with a molecular weight of approximately 386.36 g/mol. Its structure allows it to interact with various biological targets, contributing to its diverse pharmacological effects.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation and enhancing cellular antioxidant defenses.
Study | Method | Findings |
---|---|---|
DPPH Assay | IC = 25 µg/mL | |
FRAP Assay | Increased ferric reducing power compared to control |
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
3. Anticancer Activity
This compound has demonstrated potential anticancer effects in several studies. It induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.
Case Studies:
- In a study on gastric adenocarcinoma AGS cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptotic induction .
- Another study reported that the compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC value of approximately 30 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOREQYVAAYMG-FRKCGNQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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